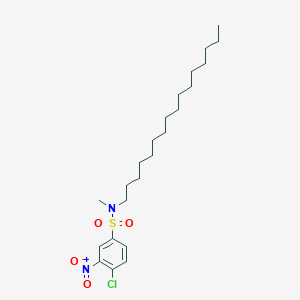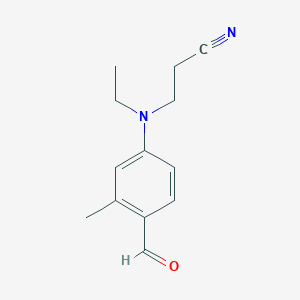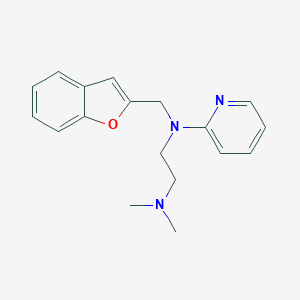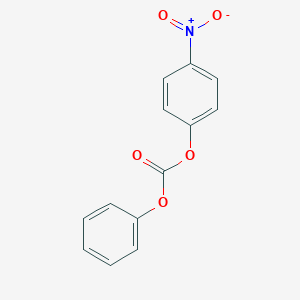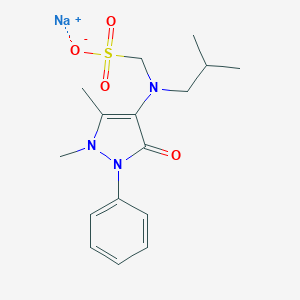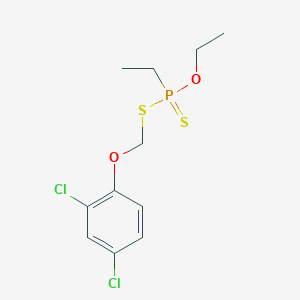
S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate, commonly known as EPN, is a chemical compound that has been widely used as a pesticide since the 1950s. It belongs to the family of organophosphorus compounds, which are known for their insecticidal properties. EPN is a potent insecticide that works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for normal nerve function in insects. In recent years, EPN has gained attention for its potential use in scientific research due to its unique properties.
作用機序
The mechanism of action of EPN is based on its ability to inhibit acetylcholinesterase, an enzyme that is essential for normal nerve function in insects. By inhibiting this enzyme, EPN disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect.
生化学的および生理学的効果
EPN has been shown to have a range of biochemical and physiological effects on insects. These effects include inhibition of acetylcholinesterase, disruption of nerve impulse transmission, and paralysis of the insect. EPN has also been shown to affect the development and reproduction of insects, as well as their feeding behavior and metabolism.
実験室実験の利点と制限
One of the main advantages of using EPN in lab experiments is its potency as an insecticide. This allows researchers to study the effects of insecticides on insects in a controlled environment. However, the use of EPN in lab experiments is limited by its toxicity and potential to harm non-target organisms. Careful consideration must be given to the dosage and application of EPN to minimize its impact on the environment.
将来の方向性
There are several future directions for the use of EPN in scientific research. One area of interest is the development of new insecticides based on the structure of EPN. Another area of research is the use of EPN to study the effects of insecticides on non-target organisms, such as honeybees and other pollinators. Additionally, the use of EPN in combination with other insecticides may provide new insights into the mechanisms of insecticide resistance in insects.
合成法
EPN is synthesized by reacting 2,4-dichlorophenol with ethyl phosphorodichloridate, followed by reaction with sodium ethyl mercaptide. The final product is obtained by treating the resulting intermediate with sodium hydroxide. The synthesis of EPN is a complex process that requires specialized equipment and expertise.
科学的研究の応用
EPN has been used in scientific research as a tool to study the nervous system of insects. Due to its ability to inhibit acetylcholinesterase, EPN can be used to investigate the role of this enzyme in insect behavior and physiology. EPN has also been used to study the effects of insecticides on non-target organisms, such as honeybees and other pollinators.
特性
CAS番号 |
18596-51-5 |
|---|---|
製品名 |
S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate |
分子式 |
C11H15Cl2O2PS2 |
分子量 |
345.2 g/mol |
IUPAC名 |
(2,4-dichlorophenoxy)methylsulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15Cl2O2PS2/c1-3-15-16(17,4-2)18-8-14-11-6-5-9(12)7-10(11)13/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
ANDKQEZSSZZOHA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
同義語 |
Ethyldithiophosphonic acid S-[(2,4-dichlorophenoxy)methyl]=O-ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



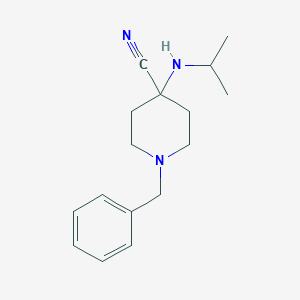
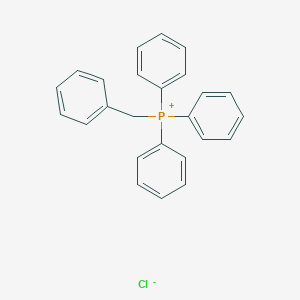
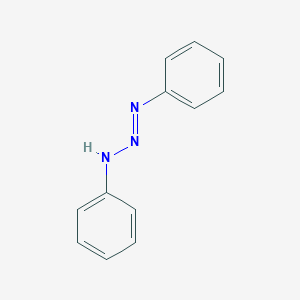
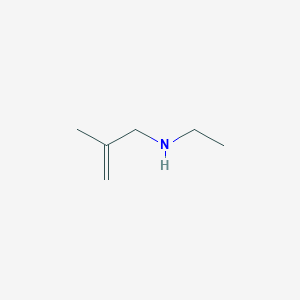
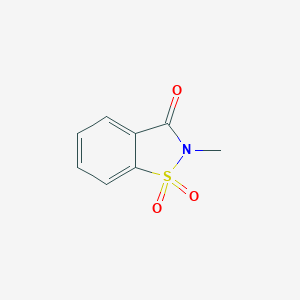
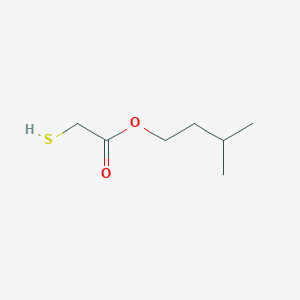
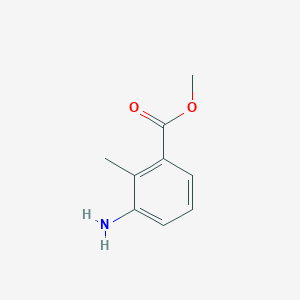
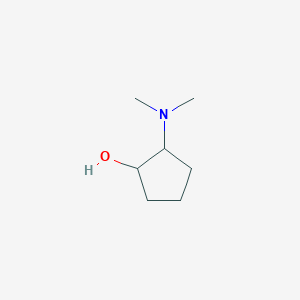
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
